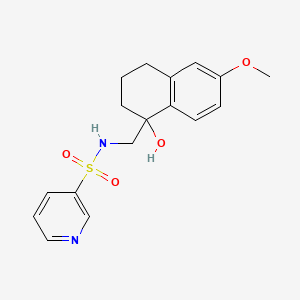

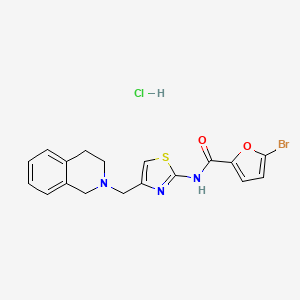

![molecular formula C22H28N2O4S B2530689 N-{4-[(2,6-dimethyl-4-morpholinyl)carbonyl]benzyl}-2,5-dimethylbenzenesulfonamide CAS No. 690245-72-8](/img/structure/B2530689.png)

N-{4-[(2,6-dimethyl-4-morpholinyl)carbonyl]benzyl}-2,5-dimethylbenzenesulfonamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound "N-{4-[(2,6-dimethyl-4-morpholinyl)carbonyl]benzyl}-2,5-dimethylbenzenesulfonamide" is a chemically synthesized molecule that may have potential biological activity. While the provided papers do not directly discuss this specific compound, they do provide insights into the synthesis, structure, and biological activity of related benzenesulfonamide derivatives. These papers can help us infer the possible characteristics and applications of the compound .

Synthesis Analysis

The synthesis of benzenesulfonamide derivatives typically involves the reaction of an appropriate amine with a sulfonyl chloride in the presence of a base, as seen in the synthesis of N-(4-methoxyphenethyl)-4-methylbenzensulfonamide . Similarly, the compound of interest could be synthesized by reacting a morpholine-containing amine with a dimethylbenzenesulfonyl chloride. The synthesis process is often followed by various nucleophilic substitutions or condensations to introduce additional functional groups, as demonstrated in the synthesis of ureido benzenesulfonamides incorporating triazine moieties .

Molecular Structure Analysis

The molecular structure of benzenesulfonamide derivatives is characterized by the presence of a sulfonyl group attached to an aromatic ring, which is further substituted with various functional groups that can influence the molecule's binding affinity and selectivity towards biological targets. For instance, the introduction of a morpholine group, as in the compound of interest, could potentially enhance solubility and bioavailability .

Chemical Reactions Analysis

Benzenesulfonamide derivatives can undergo various chemical reactions, including nucleophilic substitutions, as seen in the synthesis of ureido benzenesulfonamides , and intramolecular arylation, as demonstrated in the synthesis of benzhydrylamines . These reactions are crucial for modifying the chemical structure to achieve desired biological activities.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzenesulfonamide derivatives, such as solubility, can be influenced by the substituents on the aromatic ring. For example, the introduction of a morpholine group could improve the solubility of the compound . Additionally, the presence of electron-withdrawing or electron-donating groups can affect the acidity of the sulfonamide hydrogen, which in turn can influence the binding interactions with biological targets .

Relevant Case Studies

Several of the papers discuss the biological activities of benzenesulfonamide derivatives, such as their role as inhibitors of enzymes like carbonic anhydrases and acetylcholinesterase , which are relevant to conditions like cancer and Alzheimer's disease. These studies provide a foundation for understanding how the compound of interest might interact with biological systems and its potential therapeutic applications.

科学的研究の応用

Synthetic Methodologies and Applications

Research has demonstrated the utility of related sulfonamides in synthetic chemistry, particularly in carbonylation reactions and the synthesis of diverse organic compounds. For instance, Dimethylformamide has been highlighted as an efficient source of carbon monoxide in palladium-catalyzed aminocarbonylations of aryl bromides, a process that could be relevant to the synthesis of compounds including sulfonamides like the one (Wan et al., 2002). This method offers an alternative to traditional carbonylation techniques, potentially applicable to the synthesis of complex sulfonamides.

Biological Evaluation and Therapeutic Potential

Several studies have explored the biological activities of sulfonamides, indicating their potential in medicinal chemistry. For example, novel thiourea derivatives bearing benzenesulfonamide moieties have shown significant activity against Mycobacterium tuberculosis, with certain compounds exhibiting high antimycobacterial activity. This highlights the potential of sulfonamide compounds in developing new antituberculosis drugs (Ghorab et al., 2017).

Another study on sulfonamides incorporating 1,3,5-triazine moieties revealed their antioxidant properties and inhibitory activities against enzymes such as acetylcholinesterase and butyrylcholinesterase, which are relevant in the context of neurodegenerative diseases like Alzheimer's and Parkinson's (Lolak et al., 2020). These findings underscore the therapeutic relevance of sulfonamide derivatives in addressing oxidative stress and enzyme inhibition.

特性

IUPAC Name |

N-[[4-(2,6-dimethylmorpholine-4-carbonyl)phenyl]methyl]-2,5-dimethylbenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H28N2O4S/c1-15-5-6-16(2)21(11-15)29(26,27)23-12-19-7-9-20(10-8-19)22(25)24-13-17(3)28-18(4)14-24/h5-11,17-18,23H,12-14H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZQFKLOTXJPZDP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CC(O1)C)C(=O)C2=CC=C(C=C2)CNS(=O)(=O)C3=C(C=CC(=C3)C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H28N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

416.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-{4-[(2,6-dimethyl-4-morpholinyl)carbonyl]benzyl}-2,5-dimethylbenzenesulfonamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

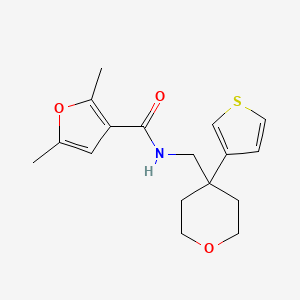

![4-bromo-1',3',5'-trimethyl-1H,1'H-[3,4'-bipyrazole]-5-carboxylic acid](/img/structure/B2530606.png)

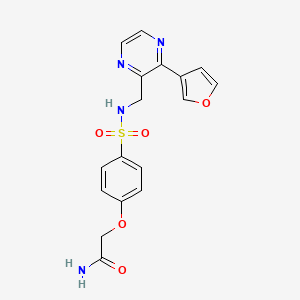

![[4-[[6-(3,5-Dimethylpyrazol-1-yl)pyrimidin-4-yl]oxymethyl]piperidin-1-yl]-pyridin-3-ylmethanone](/img/structure/B2530610.png)

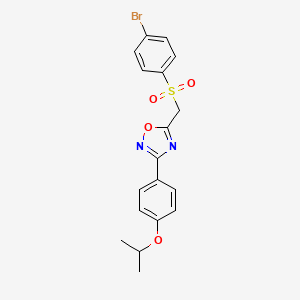

![N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2,5-dichlorothiophene-3-carboxamide](/img/structure/B2530613.png)

![(2Z)-2-[(2-methoxyphenyl)methylidene]-3-phenyl-2,3-dihydro-1H-inden-1-one](/img/structure/B2530618.png)

![N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]-2-phenylacetamide](/img/structure/B2530620.png)

![N-(3-chlorophenyl)-2-(8-(4-methoxyphenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamide](/img/structure/B2530621.png)

![N-(2-furylmethyl)-4-{[2-({2-[(2-methoxyphenyl)amino]-2-oxoethyl}thio)-4-oxoquinazolin-3(4H)-yl]methyl}cyclohexanecarboxamide](/img/structure/B2530626.png)